Tris(2-methoxyethoxy)vinylsilane
Overview
Description
Tris(2-methoxyethoxy)vinylsilane (TMEVS) is a silane compound that has been studied for its potential to modify polymers and create new materials with enhanced properties. It is known for its ability to graft onto polymers and form cross-linked structures, which can improve the thermal and mechanical properties of the materials.
Synthesis Analysis
The synthesis of TMEVS-related compounds involves reactions such as alcoholysis and transesterification. For instance, vinyl tri(2-methoxyethoxy)silicane, a related compound, can be synthesized from vinyl trichlorosilane, methanol, and ethylene glycol monomethyl ether. Optimal conditions for this synthesis have been identified, with specific molar ratios and reaction temperatures leading to high yields of the desired product .
Molecular Structure Analysis
The molecular structure of TMEVS and its derivatives is characterized by the presence of siloxane (Si-O-Si) cross-linking, which is a result of the decomposition of the monomer. This cross-linking is crucial for the material's properties and can be confirmed by techniques such as Fourier Transform infrared (FT-IR) spectroscopy .
Chemical Reactions Analysis
TMEVS can undergo graft copolymerization with polymers such as ethylene-propylene-diene terpolymer (EPDM), using initiators like dicumyl peroxide. The grafting efficiency is influenced by factors such as the concentration of TMEVS, reaction time, temperature, and initiator concentration. However, there is a limit to the concentration of TMEVS that can be grafted onto EPDM, beyond which homopolymerization of TMEVS occurs, and the availability of carbon-carbon double bonds in the EPDM decreases .
Physical and Chemical Properties Analysis
The introduction of TMEVS onto polymers like EPDM significantly enhances the thermal properties of the material. Studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the degradation temperature and glass transition temperature of the modified polymers are increased. This indicates the formation of a thermally stable three-dimensional network within the polymer matrix . Additionally, the ionic conductivity of thin films made from plasma polymerized TMEVS can be tailored by adjusting plasma parameters, which is important for applications in solid polymer electrolytes .
Scientific Research Applications
. It’s often used in the field of materials science .
One specific application of this compound is as an efficient adhesion promoter for various mineral-filled polymers . This can improve the mechanical and electrical properties of these polymers, especially after exposure to moisture . The method of application typically involves incorporating the silane into the polymer matrix, but the specific procedures and technical details can vary depending on the type of polymer and the desired properties .
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Coatings, Adhesives, and Sealants
- Tris(2-methoxyethoxy)vinylsilane is used as a coupling agent in coatings, adhesives, and sealants to improve their adhesion, durability, and water resistance .
- The compound is incorporated into the formulation of these products, enhancing their performance by forming strong bonds with the substrate .
- The result is a product with improved durability and resistance to environmental factors such as moisture .
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Polymerization Reactions
- Tris(2-methoxyethoxy)vinylsilane is also used as a crosslinking agent in polymerization reactions .
- It is incorporated into the polymer matrix during the polymerization process, where it forms crosslinks between polymer chains .
- This enhances the mechanical properties of the resulting polymers, making them stronger and more durable .
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Mineral-Filled Polymers
- Tris(2-methoxyethoxy)vinylsilane is used as an efficient adhesion promoter for various mineral-filled polymers .
- It improves the mechanical and electrical properties of these polymers, especially after exposure to moisture .
- The compound is incorporated into the polymer matrix, enhancing their performance by forming strong bonds with the substrate .
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Preparation of Different Polymers
- Tris(2-methoxyethoxy)vinylsilane is used as a co-monomer for the preparation of different polymers such as polyethylene or acrylics .
- It is incorporated into the polymer during the polymerization process, where it forms crosslinks between polymer chains .
- This enhances the mechanical properties of the resulting polymers, making them stronger and more durable .
Safety And Hazards
properties
IUPAC Name |
ethenyl-tris(2-methoxyethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXXJEVNDJOOLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO[Si](C=C)(OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59688-36-7 | |
Record name | 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59688-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5027356 | |
Record name | Tris(2-methoxyethoxy)vinylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2-methoxyethoxy)vinylsilane | |
CAS RN |
1067-53-4 | |
Record name | Vinyltris(2-methoxyethoxy)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(2-methoxyethoxy)vinylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2-methoxyethoxy)vinylsilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78465 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(2-methoxyethoxy)vinylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(2-methoxyethoxy)vinylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(2-METHOXYETHOXY)VINYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/907I50BC2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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